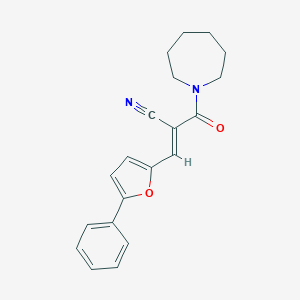

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile

Description

Table 1: Structural and Electronic Comparison

Key differences:

Properties

IUPAC Name |

(E)-2-(azepane-1-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c21-15-17(20(23)22-12-6-1-2-7-13-22)14-18-10-11-19(24-18)16-8-4-3-5-9-16/h3-5,8-11,14H,1-2,6-7,12-13H2/b17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUUZPVTRSREGR-SAPNQHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile typically involves multi-step organic reactions. One possible route could include the following steps:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a phenyl-substituted furan derivative.

Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a condensation reaction with an appropriate nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related acrylonitrile derivatives:

Physicochemical and Material Properties

- Optoelectronic Performance : 4MPAN-TFMP demonstrates thickness-dependent optical bandgap tuning (2.85–3.15 eV), attributed to its trifluoromethyl and methoxy groups . The target compound’s phenylfuran could similarly enable π-conjugation, but its azepane may introduce steric effects, reducing crystallinity in thin films.

- Corrosion Inhibition: The benzimidazole derivative in achieves 85% inhibition efficiency in HNO3 via adsorption and electron donation . The target lacks electron-rich heterocycles like benzimidazole, making it less likely to perform well in this role.

Biological Activity

The compound 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is a member of the furan chalcone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an azepane ring and a furan moiety, contributing to its unique chemical properties. The compound's molecular formula is , with a molecular weight of 336.39 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2 |

| Molecular Weight | 336.39 g/mol |

| CAS Number | 327062-69-1 |

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from furan chalcones exhibit significant antimicrobial properties. For instance, a study on related furan chalcone derivatives showed promising results against bacterial urease enzymes, indicating potential applications in treating infections caused by urease-producing bacteria .

Anticancer Properties

Research has indicated that furan chalcones possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted the ability of certain furan chalcones to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications in the furan and phenyl rings significantly influence biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against specific biological targets .

In Silico Studies

Molecular docking studies have supported experimental findings by predicting binding affinities and interactions between the compound and target proteins. These studies suggest that this compound may effectively bind to enzymes involved in disease processes, further validating its therapeutic potential .

Case Study 1: Urease Inhibition

A recent study evaluated various substituted furan chalcones for their urease inhibitory activity. Among these, certain derivatives exhibited IC50 values lower than that of the reference drug thiourea, suggesting that modifications in the structure can lead to enhanced urease inhibition .

Case Study 2: Cancer Cell Lines

In vitro studies using cancer cell lines demonstrated that specific furan chalcone derivatives could induce apoptosis at concentrations that did not affect normal cells. This selectivity highlights their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.